(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone
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Overview
Description
4-BENZOYL-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BENZOYL-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-BENZOYL-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-BENZOYL-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-BENZOYL-2-METHYL-3,4-DIH
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C16H15NO2/c1-12-11-17(14-9-5-6-10-15(14)19-12)16(18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
InChI Key |
IJQMWGXDMPVBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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